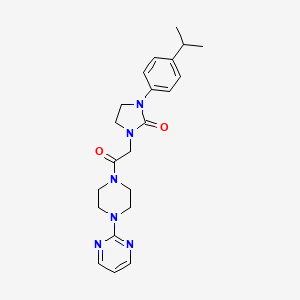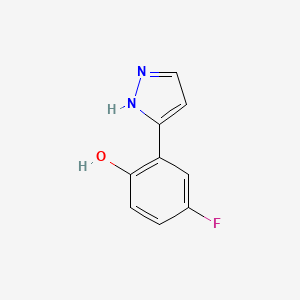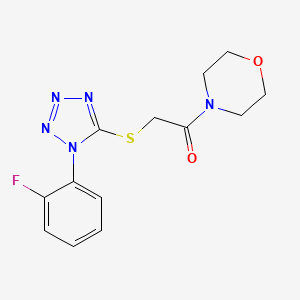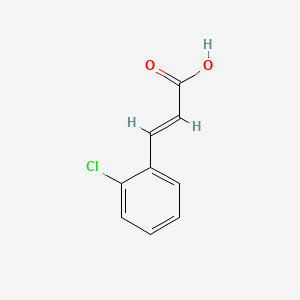
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide is a unique organic compound known for its diverse applications across various scientific fields. The compound's structure comprises a pyrimidine ring substituted with dimethylamino and methyl groups, and a benzamide group attached to a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: : The synthesis begins with the nucleophilic substitution reaction of 2-fluorobenzoyl chloride with an appropriate amine, such as 4-(dimethylamino)-6-methylpyrimidin-2-ylmethylamine, in the presence of a base like triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Amide Bond Formation: : An alternative route involves the formation of the amide bond through the reaction of 2-fluorobenzoic acid with the same amine under dehydrating conditions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Large-scale production follows similar synthetic routes but often employs continuous flow techniques to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically facilitated by reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives.
Reduction: : Reduction reactions, using agents such as lithium aluminum hydride, can convert the compound into reduced forms.
Substitution: : It participates in substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidized derivatives, reduced forms of the compound, and substituted products depending on the reagents used.
Scientific Research Applications
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules. Biology : Studied for its potential interactions with biological macromolecules. Medicine : Investigated for its pharmacological properties, including its potential as a drug candidate. Industry : Employed in the development of specialized materials and chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily enzymes and receptors. The dimethylamino and fluorine substituents play a crucial role in binding affinity and specificity, influencing the pathways and biological responses.
Comparison with Similar Compounds
Compared to other benzamide derivatives, its uniqueness lies in the specific arrangement of the pyrimidine and benzamide groups and the presence of the fluorine atom.
Similar Compounds: : N-(2-fluorobenzyl)-4-(dimethylamino)pyrimidine, N-(4-methyl-2-pyrimidinyl)-2-fluorobenzamide.
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide stands out for its versatile applications and unique chemical properties, making it a compound of significant interest in multiple scientific domains.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-10-8-14(20(2)3)19-13(18-10)9-17-15(21)11-6-4-5-7-12(11)16/h4-8H,9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYFXBPCKBUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
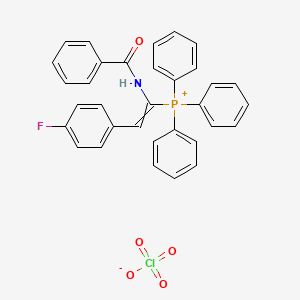
![1-(4-chlorobenzenesulfonyl)-2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2899242.png)
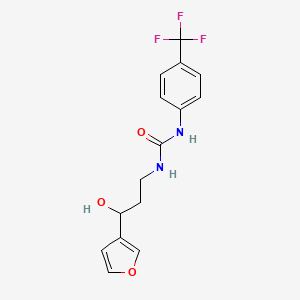
![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2899245.png)
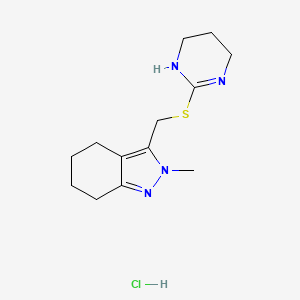
![2-[5-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2899247.png)
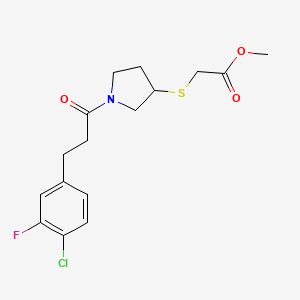
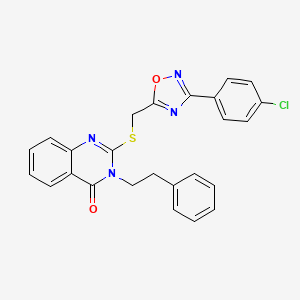
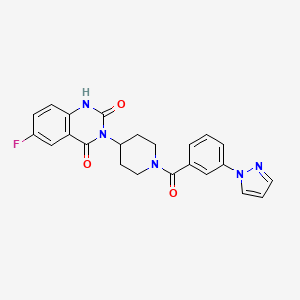
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2899254.png)
